molecular formula C13H19N3O5S B11692198 N-[3-(morpholin-4-yl)propyl]-2-nitrobenzenesulfonamide

N-[3-(morpholin-4-yl)propyl]-2-nitrobenzenesulfonamide

Cat. No.: B11692198
M. Wt: 329.37 g/mol
InChI Key: GSDXBEYNDGXYBB-UHFFFAOYSA-N
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Description

N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a morpholine ring, a nitrobenzene group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with 3-(morpholin-4-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different sulfonamide derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-[3-(MORPHOLIN-4-YL)PROPYL]-2-AMINOBENZENE-1-SULFONAMIDE.

Scientific Research Applications

N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(MORPHOLIN-4-YL)PROPYL]ANILINE: Similar structure but lacks the nitro and sulfonamide groups.

    3-(MORPHOLIN-4-YL)PROPANE-1-SULFONIC ACID: Contains a morpholine ring and sulfonic acid group but lacks the nitrobenzene group.

Uniqueness

N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H19N3O5S

Molecular Weight

329.37 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H19N3O5S/c17-16(18)12-4-1-2-5-13(12)22(19,20)14-6-3-7-15-8-10-21-11-9-15/h1-2,4-5,14H,3,6-11H2

InChI Key

GSDXBEYNDGXYBB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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